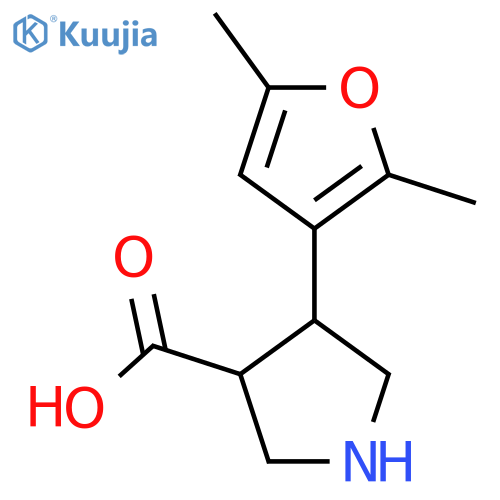Cas no 2167672-51-5 (4-(2,5-dimethylfuran-3-yl)pyrrolidine-3-carboxylic acid)

4-(2,5-dimethylfuran-3-yl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(2,5-dimethylfuran-3-yl)pyrrolidine-3-carboxylic acid
- EN300-1457603
- 2167672-51-5
-
- インチ: 1S/C11H15NO3/c1-6-3-8(7(2)15-6)9-4-12-5-10(9)11(13)14/h3,9-10,12H,4-5H2,1-2H3,(H,13,14)
- InChIKey: VVJVJYALAXXGTP-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=CC(=C1C)C1CNCC1C(=O)O
計算された属性
- せいみつぶんしりょう: 209.10519334g/mol
- どういたいしつりょう: 209.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.6
- トポロジー分子極性表面積: 62.5Ų
4-(2,5-dimethylfuran-3-yl)pyrrolidine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1457603-1.0g |
4-(2,5-dimethylfuran-3-yl)pyrrolidine-3-carboxylic acid |
2167672-51-5 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1457603-250mg |
4-(2,5-dimethylfuran-3-yl)pyrrolidine-3-carboxylic acid |
2167672-51-5 | 250mg |
$1708.0 | 2023-09-29 | ||
| Enamine | EN300-1457603-50mg |
4-(2,5-dimethylfuran-3-yl)pyrrolidine-3-carboxylic acid |
2167672-51-5 | 50mg |
$1560.0 | 2023-09-29 | ||
| Enamine | EN300-1457603-2500mg |
4-(2,5-dimethylfuran-3-yl)pyrrolidine-3-carboxylic acid |
2167672-51-5 | 2500mg |
$3641.0 | 2023-09-29 | ||
| Enamine | EN300-1457603-1000mg |
4-(2,5-dimethylfuran-3-yl)pyrrolidine-3-carboxylic acid |
2167672-51-5 | 1000mg |
$1857.0 | 2023-09-29 | ||
| Enamine | EN300-1457603-5000mg |
4-(2,5-dimethylfuran-3-yl)pyrrolidine-3-carboxylic acid |
2167672-51-5 | 5000mg |
$5387.0 | 2023-09-29 | ||
| Enamine | EN300-1457603-100mg |
4-(2,5-dimethylfuran-3-yl)pyrrolidine-3-carboxylic acid |
2167672-51-5 | 100mg |
$1635.0 | 2023-09-29 | ||
| Enamine | EN300-1457603-10000mg |
4-(2,5-dimethylfuran-3-yl)pyrrolidine-3-carboxylic acid |
2167672-51-5 | 10000mg |
$7988.0 | 2023-09-29 | ||
| Enamine | EN300-1457603-500mg |
4-(2,5-dimethylfuran-3-yl)pyrrolidine-3-carboxylic acid |
2167672-51-5 | 500mg |
$1783.0 | 2023-09-29 |
4-(2,5-dimethylfuran-3-yl)pyrrolidine-3-carboxylic acid 関連文献
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
4-(2,5-dimethylfuran-3-yl)pyrrolidine-3-carboxylic acidに関する追加情報
4-(2,5-Dimethylfuran-3-yl)pyrrolidine-3-carboxylic Acid: A Comprehensive Overview
The compound 4-(2,5-dimethylfuran-3-yl)pyrrolidine-3-carboxylic acid, with the CAS number 2167672-51-5, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique combination of a pyrrolidine ring and a furan moiety, which contributes to its diverse chemical properties and potential applications. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of this compound's structure-function relationship, making it a subject of interest for both academic and industrial research.
The molecular structure of 4-(2,5-dimethylfuran-3-yl)pyrrolidine-3-carboxylic acid consists of a pyrrolidine ring substituted at the 4-position with a 2,5-dimethylfuran group and at the 3-position with a carboxylic acid group. This arrangement creates a molecule with both aromatic and aliphatic characteristics, which can influence its reactivity and biological activity. The furan ring, being an aromatic heterocycle, imparts electronic properties that can modulate the compound's interaction with other molecules. The presence of methyl groups on the furan ring further adds to the steric and electronic complexity of the molecule.
Recent studies have focused on the synthesis of this compound using various methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the substitution pattern on the furan ring. This method has been optimized to achieve high yields and excellent regioselectivity, making it a valuable tool for researchers working with similar structures. Additionally, advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives of this compound, which are crucial for studying its stereochemical properties.
The biological activity of 4-(2,5-dimethylfuran-3-yl)pyrrolidine-3-carboxylic acid has been explored in several contexts. In pharmacology, this compound has been investigated as a potential lead for drug development due to its ability to modulate key biological targets. For instance, recent research has demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways. The carboxylic acid group plays a critical role in these interactions, as it can form hydrogen bonds with amino acid residues in the active sites of target proteins.
In addition to its pharmacological applications, this compound has also found relevance in materials science. Its unique structure makes it a candidate for use in self-assembling systems and supramolecular chemistry. The combination of aromaticity and hydrogen-bonding capability allows it to participate in both π-π interactions and hydrogen bonding networks, which are essential for constructing ordered nanostructures.
From an environmental perspective, understanding the degradation pathways of 4-(2,5-dimethylfuran-3-yl)pyrrolidine-3-carboxylic acid is crucial for assessing its ecological impact. Recent studies have employed computational models to predict its biodegradation potential under various environmental conditions. These models suggest that the compound may undergo oxidative cleavage or hydrolysis under specific conditions, though further experimental validation is required.
In conclusion, 4-(2,5-dimethylfuran-3-yl)pyrrolidine-3-carboxylic acid is a versatile compound with promising applications across multiple disciplines. Its unique structure provides opportunities for both fundamental research and practical applications. As our understanding of this compound continues to grow through cutting-edge research methodologies, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
2167672-51-5 (4-(2,5-dimethylfuran-3-yl)pyrrolidine-3-carboxylic acid) 関連製品
- 2227808-63-9(rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine)
- 2137883-15-7(Cyclopropanecarboxylic acid, 2-bromo-1-(3,4-dibromophenyl)-)
- 2138062-32-3(1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one)
- 1998651-01-6((2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid)
- 886950-30-7(N-(3-methoxyphenyl)-2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxyacetamide)
- 1344072-59-8(2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide)
- 1806068-78-9(Methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)
- 1261982-19-7([1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2'-fluoro-2-methyl-, 4'-methyl ester)
- 1806669-54-4(Ethyl 3-carboxy-5-(2-oxopropyl)benzoate)
- 1207035-16-2(3-(benzenesulfonyl)-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylpropanamide)




